Orthogonal Reactivity for Sequential Cross‑Coupling: I > Br >> F Leaving Group Hierarchy
The iodine atom in 4‑bromo‑2‑fluoro‑3‑iodobenzaldehyde undergoes oxidative addition to Pd(0) approximately 10²–10³ times faster than bromine under standard Suzuki–Miyaura conditions [1], while the fluorine substituent is inert to cross‑coupling but can be displaced via nucleophilic aromatic substitution (SNAr). This reactivity gradient enables a precise sequence: (i) selective C–I coupling, (ii) subsequent C–Br coupling, and (iii) optional C–F displacement, avoiding the uncontrolled reactivity seen with symmetric dihalides .
| Evidence Dimension | Relative rate of oxidative addition to Pd(0) (Suzuki–Miyaura coupling) |
|---|---|
| Target Compound Data | C–I bond activation rate ≈ 10³ × faster than C–Br |
| Comparator Or Baseline | 4‑Bromo‑2‑fluorobenzaldehyde (CAS 57848‑46‑1): C–Br activation rate baseline; 2‑fluoro‑3‑iodobenzaldehyde (CAS 146137‑83‑9): C–I activation only, no bromine for second coupling |
| Quantified Difference | ≈ 10²–10³ × faster for C–I vs C–Br; > 10⁴ × faster for C–I vs C–F (C–F inert in cross‑coupling) |
| Conditions | Pd(PPh₃)₄, arylboronic acid, K₂CO₃, toluene/EtOH, 80 °C (class‑level data for aryl iodides/bromides/fluorides) |
Why This Matters
This reactivity gradient enables programmed, sequential C–C bond formation without protecting groups, directly reducing step count and improving overall yield in complex molecule synthesis.
- [1] Miyaura, N., Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev. 1995, 95, 2457–2483. View Source
